ジエチルジチオカルバミン酸メチル

概要

説明

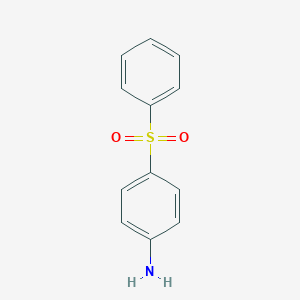

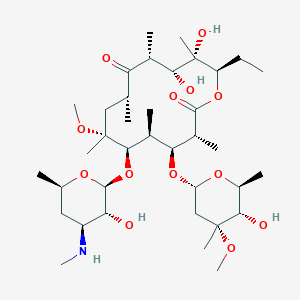

メチルジエチルジチオカルバミン酸メチルは、化学式 C₆H₁₃NS₂ を持つ有機化合物です。この化合物は、金属結合特性とチオール基との高い反応性で知られるジチオカルバミン酸塩ファミリーに属しています。 この化合物は一般的にキレート剤として使用され、農業、医学、産業など様々な分野で応用されています .

2. 製法

合成経路および反応条件: メチルジエチルジチオカルバミン酸メチルは、水酸化ナトリウムの存在下、ジエチルアミンと二硫化炭素を反応させた後、ヨウ化メチルでメチル化することにより合成できます。 この反応は通常、アルカリ性条件下で行われ、ジチオカルバミン酸アニオンの形成が促進されます .

工業的製造方法: 工業的な設定では、メチルジエチルジチオカルバミン酸メチルの製造には、同様の試薬と条件を用いた大規模反応が伴います。 このプロセスは、収率と純度を最適化するために、しばしば連続フロー反応器と高度な精製技術を用いて、最終製品が工業規格を満たすようにしています .

科学的研究の応用

メチルジエチルジチオカルバミン酸メチルは、科学研究で幅広い用途があります。

化学: 安定な金属錯体を形成するためのキレート剤として使用されます。

生物学: 酵素阻害と金属イオンキレートを含む研究に使用されます。

医学: メタロプロテイナーゼやその他の酵素を阻害する能力から、癌やヒト免疫不全ウイルスなどの疾患の治療における可能性が調査されています.

作用機序

メチルジエチルジチオカルバミン酸メチルの作用機序は、金属イオンをキレート化する能力に関連しています。これにより、メタロプロテイナーゼやその他の酵素が阻害されます。このキレート化は、これらの酵素の正常な機能を阻害し、様々な生物学的効果をもたらします。 この化合物は、チオール基に対する高い親和性も、その作用機序において重要な役割を果たしています .

類似化合物:

ジエチルジチオカルバミン酸: 類似のキレート特性を持つ密接に関連した化合物。

ジスルフィラム: アルコール依存症の治療に使用されることが知られており、体内ではジエチルジチオカルバミン酸に代謝されます。

ジネブ: 農業で使用されるジチオカルバミン酸系の殺菌剤.

独自性: メチルジエチルジチオカルバミン酸メチルは、その特定のメチル化により、他のジチオカルバミン酸塩に比べて反応性と金属結合特性が向上しているため、独自性があります。 これは、強いキレート化とチオール基との反応性を必要とする用途において特に効果的です .

生化学分析

Biochemical Properties

Methyl Diethyldithiocarbamate is an active metabolite of the aldehyde dehydrogenase inhibitor disulfiram . It is produced by methylation of the disulfiram metabolite diethyldithiocarbamate in mouse liver microsomes . It inhibits liver low Km aldehyde dehydrogenase (ALDH) in rats .

Cellular Effects

Methyl Diethyldithiocarbamate exhibits cytotoxic effects on certain cell types . It stimulates oxidative stress, leading to increased levels of protein oxidation and lipid peroxidation, adaptive response of GSH-related enzymes, and apoptosis .

Molecular Mechanism

The molecular mechanism of Methyl Diethyldithiocarbamate involves its conversion to MeDDC sulfine and then S-methyl N, N-diethylthiocarbamate sulfoxide, the proposed active metabolite in vivo . Several isoforms of CYP450 and to a lesser extent flavin monooxygenase (FMO) metabolize MeDDC in the liver .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits a moderate increase in thiol-state imbalance but does not cause cell death .

Metabolic Pathways

Methyl Diethyldithiocarbamate is involved in the metabolic pathway of the alcohol deterrent disulfiram . It is converted to MeDDC sulfine and then S-methyl N, N-diethylthiocarbamate sulfoxide, the proposed active metabolite in vivo .

準備方法

Synthetic Routes and Reaction Conditions: Methyl Diethyldithiocarbamate can be synthesized by reacting diethylamine with carbon disulfide in the presence of sodium hydroxide, followed by methylation with methyl iodide. The reaction typically occurs under alkaline conditions to facilitate the formation of the dithiocarbamate anion .

Industrial Production Methods: In industrial settings, the production of Methyl Diethyldithiocarbamate involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

化学反応の分析

反応の種類: メチルジエチルジチオカルバミン酸メチルは、以下を含む様々な化学反応を起こします。

酸化: ジスルフィドを生成するために酸化される可能性があります。

還元: チオールを生成するために還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、ヨウ素と過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: ジスルフィド。

還元: チオール。

置換: アルキル化ジチオカルバミン酸塩.

類似化合物との比較

Diethyldithiocarbamate: A closely related compound with similar chelating properties.

Disulfiram: Known for its use in treating alcohol dependence, it is metabolized to diethyldithiocarbamate in the body.

Uniqueness: Methyl Diethyldithiocarbamate is unique due to its specific methylation, which enhances its reactivity and metal-binding properties compared to other dithiocarbamates. This makes it particularly effective in applications requiring strong chelation and reactivity with thiol groups .

特性

IUPAC Name |

methyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRXPFCUABYLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218696 | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686-07-7 | |

| Record name | Methyl N,N-diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DIETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl diethyldithiocarbamate in relation to the hepatotoxicity induced by alpha-naphthylisothiocyanate (ANIT)?

A: Methyl diethyldithiocarbamate (Me-DDTC) acts as a protective agent against ANIT-induced liver damage. [, ] Research suggests that Me-DDTC inhibits the metabolic activation of ANIT, likely by interfering with the cytochrome P-450-dependent S-oxidative pathway responsible for ANIT's toxicity. [] It's noteworthy that Me-DDTC demonstrates a three-fold higher potency in reducing ANIT-induced hyperbilirubinemia compared to Sodium diethyldithiocarbamate (DDTC). []

Q2: How does Methyl diethyldithiocarbamate impact the metabolism of ANIT?

A: Studies demonstrate that Me-DDTC significantly reduces the urinary excretion of inorganic sulfate, a metabolite of ANIT, within the initial 24 hours of administration. [] This suggests that Me-DDTC inhibits the oxidative desulfuration of ANIT in vivo, ultimately contributing to its protective effect. []

Q3: Does Methyl diethyldithiocarbamate interact with other enzymatic systems in the liver?

A: Yes, similar to its interaction with the ANIT metabolism pathway, Me-DDTC also inhibits the enzymatic metabolism of aminopyrine by rat liver microsomes. [] This inhibition suggests a broader interaction with cytochrome P-450-dependent monooxygenase systems. []

Q4: Is Methyl diethyldithiocarbamate a metabolite of any known drugs?

A: Yes, research indicates that Me-DDTC is a metabolite of Disulfiram in humans. [] Further research in dogs confirms its presence as a metabolite of Disulfiram. []

Q5: Have there been studies exploring potential radioprotective properties of compounds related to Methyl diethyldithiocarbamate?

A: Yes, a series of symmetrically and unsymmetrically N,N'-diaryl-substituted amidinomethyl diethyldithiocarbamates, structurally related to Me-DDTC, were synthesized and evaluated for their potential radioprotective activity. [, ] While (N-arylcarbamoyl)methyl diethyldithiocarbamates lacked protective effects, several amidines exhibited low toxicity and radioprotective capabilities. [, ] These findings were based on both the protective index (PI) and the 30-day survival rates (exceeding 35%) following lethal irradiation (800-rad X-rays). [, ]

Q6: What is the structural characterization of a compound related to Methyl diethyldithiocarbamate?

A: Research focusing on (5,7-Dimethyl-2-oxo-2H-chromen-4-yl)methyl diethyldithiocarbamate, a compound structurally similar to Me-DDTC, provides detailed structural characterization. [] The study revealed a nearly planar coumarin ring system within the compound. [] Further analysis identified an intramolecular C—H⋯S hydrogen bond and highlighted the presence of C—H⋯S hydrogen bonds and weak π–π interactions within the crystal structure. []

Q7: Are there any computational studies exploring Methyl diethyldithiocarbamate derivatives?

A: Yes, (5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-methyl diethyldithiocarbamate has been investigated using molecular docking and spectral analysis techniques. [] While specific details about the study's findings were not provided in the abstract, this research highlights the application of computational chemistry tools to understand the properties and potential bioactivity of Me-DDTC derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)